molecular formula C11H11N3 B2655160 N-(pyridin-3-ylmethyl)pyridin-2-amine CAS No. 865075-23-6

N-(pyridin-3-ylmethyl)pyridin-2-amine

Cat. No. B2655160
CAS RN: 865075-23-6
M. Wt: 185.23
InChI Key: FFFSSRCJMCCHQQ-UHFFFAOYSA-N
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Description

“N-(pyridin-3-ylmethyl)pyridin-2-amine” is a chemical compound with the molecular formula C11H11N3 . It is used in the field of chemistry as a building block for the synthesis of various complex molecules .


Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which includes “this compound”, has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP, and the conditions are mild and metal-free .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions vary depending on the desired product .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 185.23 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Coordination Polymers and Supramolecular Networks

N-(pyridin-3-ylmethyl)pyridin-2-amine has been extensively used in the synthesis of coordination polymers and supramolecular networks. These applications often involve the self-assembly of metal salts with flexible unsymmetrical bis(pyridyl) ligands, including this compound, to form complex structures. For example, its reaction with silver(I) salts has been shown to result in the formation of helical silver(I) coordination polymers, exhibiting interesting properties like luminescent emission intensities and structural diversities (Zhang et al., 2013). Similarly, mercury supramolecular architectures have been constructed using this ligand, showcasing diverse structural motifs mediated by mercury-halide clusters and non-covalent interactions (Ye et al., 2016).

Catalysts in Chemical Reactions

This compound has also found applications as a ligand in catalysis. For instance, its derivatives have been used in copper-catalyzed amination of aryl halides at room temperature, demonstrating its role in enhancing catalytic efficiency and functional group tolerance (Wang et al., 2015).

Structural Studies and Magnetic Properties

In the field of structural chemistry and magnetism, this compound has been used in the synthesis of manganese(II) complexes, which are studied for their structures and magnetic properties. These studies provide insights into the coordination geometry and interaction dynamics in such complexes (Wu et al., 2004).

Biomimetic and Bioinorganic Chemistry

This ligand has also been employed in biomimetic and bioinorganic chemistry. Iron(III) complexes with this compound and related ligands have been synthesized and characterized as functional models for intradiol-cleaving catechol dioxygenases, showcasing its role in modeling biological processes and understanding the mechanism of action in metalloenzymes (Sundaravel et al., 2011).

Safety and Hazards

“N-(pyridin-3-ylmethyl)pyridin-2-amine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFSSRCJMCCHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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